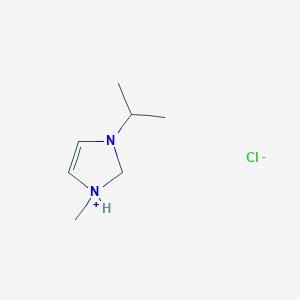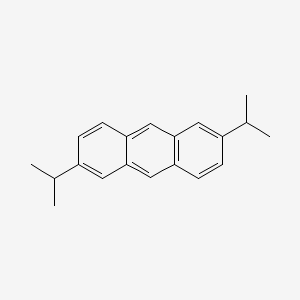
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group and an isopropyl group attached to the imidazole ring, along with a chloride ion.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with isopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its imidazole core is a common motif in many drugs, making it a valuable building block for drug development.
Mécanisme D'action
The mechanism by which 1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, disrupting microbial cell walls or interfering with enzyme activity .
Comparaison Avec Des Composés Similaires
1-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the isopropyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Methylimidazole: The methyl group is positioned differently, which can affect its reactivity and interactions with other molecules.
1-Butyl-3-methylimidazolium chloride: A longer alkyl chain increases its hydrophobicity and alters its physical properties, making it more suitable for certain industrial applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the imidazole scaffold.
Propriétés
Numéro CAS |
139143-10-5 |
|---|---|
Formule moléculaire |
C7H15ClN2 |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-yl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-7(2)9-5-4-8(3)6-9;/h4-5,7H,6H2,1-3H3;1H |
Clé InChI |
YYFBIOPCRNNQHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C[NH+](C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)

![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)



![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)



